Cas no 754226-38-5 (3,4-Difluoro-5-methoxyphenylboronic acid, pinacol ester)
3,4-Difluoro-5-methoxyphenylboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3,2-Dioxaborolane, 2-(3,4-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-
- 1,3,2-Dioxaborolane,2-(3,4-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-
- 3,4-Difluoro-5-methoxyphenylboronic acid pinacol ester
- B-4846
- 3,4-Difluoro-5-methoxyphenylboronic acid, pinacol ester
- Z2044754781
- BS-29481
- F50627
- MFCD15143617
- (3,4-DIFLUORO-5-METHOXYPHENYL)BORONIC ACID PINACOL ESTER
- 754226-38-5
- EN300-7268652
- CS-0175547
- AKOS022172811
- SCHEMBL14274294
- DTXSID70682397
-
- MDL: MFCD15143617
- Inchi: 1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(16)10(7-8)17-5/h6-7H,1-5H3
- InChI Key: FVCQRVQOTYWNHV-UHFFFAOYSA-N
- SMILES: FC1C(=C(C=C(B2OC(C)(C)C(C)(C)O2)C=1)OC)F
Computed Properties
- Exact Mass: 270.12400
- Monoisotopic Mass: 270.1238809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7Ų
Experimental Properties
- PSA: 27.69000
- LogP: 2.27260
3,4-Difluoro-5-methoxyphenylboronic acid, pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,4-Difluoro-5-methoxyphenylboronic acid, pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019111354-5g |
2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
754226-38-5 | 95% | 5g |
$771.00 | 2023-09-01 | |
| TRC | D448313-10mg |
3,4-Difluoro-5-methoxyphenylboronic acid, pinacol ester |
754226-38-5 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | D448313-25mg |
3,4-Difluoro-5-methoxyphenylboronic acid, pinacol ester |
754226-38-5 | 25mg |
$75.00 | 2023-05-18 | ||
| TRC | D448313-50mg |
3,4-Difluoro-5-methoxyphenylboronic acid, pinacol ester |
754226-38-5 | 50mg |
$87.00 | 2023-05-18 | ||
| TRC | D448313-100mg |
3,4-Difluoro-5-methoxyphenylboronic acid, pinacol ester |
754226-38-5 | 100mg |
$98.00 | 2023-05-18 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | TBW0006-5g |
2-(3,4-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
754226-38-5 | 95% | 5g |
$1075 | 2023-09-07 | |
| A2B Chem LLC | AH50669-10g |
3,4-Difluoro-5-methoxyphenylboronic acid, pinacol ester |
754226-38-5 | 95% | 10g |
$1403.00 | 2024-04-19 | |
| abcr | AB274028-250mg |
3,4-Difluoro-5-methoxyphenylboronic acid, pinacol ester, 95%; . |
754226-38-5 | 95% | 250mg |
€163.60 | 2025-04-16 | |
| abcr | AB274028-5g |
3,4-Difluoro-5-methoxyphenylboronic acid, pinacol ester, 95%; . |
754226-38-5 | 95% | 5g |
€846.40 | 2025-04-16 | |
| abcr | AB274028-10g |
3,4-Difluoro-5-methoxyphenylboronic acid, pinacol ester, 95%; . |
754226-38-5 | 95% | 10g |
€1400.20 | 2025-04-16 |
3,4-Difluoro-5-methoxyphenylboronic acid, pinacol ester Suppliers
3,4-Difluoro-5-methoxyphenylboronic acid, pinacol ester Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on 3,4-Difluoro-5-methoxyphenylboronic acid, pinacol ester
3,4-Difluoro-5-methoxyphenylboronic Acid, Pinacol Ester (CAS 754226-38-5): A Versatile Boronic Acid Derivative for Modern Organic Synthesis
3,4-Difluoro-5-methoxyphenylboronic acid, pinacol ester (CAS 754226-38-5) is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and wide range of applications in pharmaceutical research, materials science, and organic synthesis. As a boronic acid pinacol ester derivative, this compound offers enhanced stability compared to its free boronic acid counterpart, making it particularly valuable for various coupling reactions and as a building block in complex molecular architectures.
The molecular structure of 3,4-difluoro-5-methoxyphenylboronic acid pinacol ester features a phenyl ring substituted with two fluorine atoms at the 3- and 4-positions, a methoxy group at the 5-position, and the pinacol boronic ester functional group. This specific arrangement of substituents contributes to its distinctive reactivity pattern, which has made it a sought-after reagent in modern synthetic chemistry. The presence of fluorine atoms enhances the compound's electronic properties, while the methoxy group provides additional synthetic handles for further functionalization.
In pharmaceutical research, 3,4-difluoro-5-methoxyphenyl boronic ester serves as a crucial intermediate in the synthesis of various biologically active compounds. Its application in Suzuki-Miyaura cross-coupling reactions has been particularly noteworthy, as this transformation enables the efficient construction of biaryl structures that are prevalent in many drug molecules. Recent studies have highlighted its use in developing potential therapeutic agents targeting various disease pathways, aligning with current trends in personalized medicine and targeted drug development.
The compound's stability as a pinacol-protected boronic acid makes it particularly valuable for storage and handling in laboratory settings. Unlike free boronic acids, which can be prone to protodeboronation and other decomposition pathways, the pinacol ester derivative offers improved shelf life and easier manipulation under standard laboratory conditions. This characteristic has contributed to its growing popularity in both academic and industrial research settings.
From a materials science perspective, 3,4-difluoro-5-methoxyphenylboronic acid pinacol ester has shown promise in the development of advanced organic materials. Its incorporation into π-conjugated systems has been explored for creating novel organic electronic materials with tailored optoelectronic properties. This aligns with current research trends focusing on sustainable and organic alternatives to traditional inorganic semiconductors, addressing growing concerns about environmental impact and resource sustainability.
The synthetic utility of 3,4-difluoro-5-methoxyphenyl boronic ester extends to its use in multicomponent reactions and sequential transformation strategies. Chemists have successfully employed this building block in the construction of complex molecular scaffolds through iterative cross-coupling approaches. Such methodologies are particularly relevant in contemporary drug discovery programs that require efficient access to structurally diverse compound libraries for biological screening.
Recent advances in boronic acid chemistry have further expanded the potential applications of 3,4-difluoro-5-methoxyphenylboronic acid pinacol ester. Its participation in novel bond-forming reactions beyond traditional cross-coupling processes has opened new avenues in synthetic methodology development. These developments respond to the chemical community's ongoing search for more sustainable and atom-economical transformations, addressing current priorities in green chemistry initiatives.
Quality control and analytical characterization of 3,4-difluoro-5-methoxyphenylboronic acid pinacol ester typically involve a combination of techniques including NMR spectroscopy (particularly 11B and 19F NMR), mass spectrometry, and HPLC analysis. These analytical methods ensure the compound meets the stringent purity requirements necessary for its various applications, especially in pharmaceutical contexts where impurity profiles are critically important.
The commercial availability of 3,4-difluoro-5-methoxyphenylboronic acid pinacol ester from specialized chemical suppliers has facilitated its widespread adoption in research laboratories. Current market trends indicate growing demand for such fluorinated boronic acid derivatives, driven by their expanding applications in medicinal chemistry and materials science. Suppliers typically offer this compound with varying levels of purity to accommodate different research needs, from general synthetic applications to pharmaceutical-grade material.
Storage and handling recommendations for 3,4-difluoro-5-methoxyphenylboronic acid pinacol ester generally suggest keeping the material under inert atmosphere at low temperatures to maintain optimal stability. While the pinacol protection confers greater stability than the free boronic acid, proper storage conditions remain important for preserving the compound's reactivity over extended periods. These practical considerations are particularly relevant for researchers planning long-term synthetic projects or those working in environments with variable climate conditions.
Future research directions involving 3,4-difluoro-5-methoxyphenylboronic acid pinacol ester are likely to explore its applications in emerging areas such as covalent organic frameworks (COFs) and other porous materials. The combination of fluorine substitution and boronic ester functionality presents interesting possibilities for designing materials with unique adsorption properties or molecular recognition capabilities. Such developments would align with current scientific interest in smart materials and molecular devices.
In conclusion, 3,4-difluoro-5-methoxyphenylboronic acid, pinacol ester (CAS 754226-38-5) represents a versatile and valuable building block in modern organic synthesis. Its unique combination of fluorine substitution and protected boronic acid functionality makes it particularly useful for pharmaceutical research, materials science, and methodological development. As synthetic chemistry continues to evolve toward more sophisticated and efficient transformations, compounds like this difluorinated methoxyphenyl boronic ester will undoubtedly play an increasingly important role in enabling innovative molecular constructions.
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